

A Technical Guide to JPL's Earth Science Research Programs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JPL**

Cat. No.: **B12372427**

[Get Quote](#)

Pasadena, CA - The Jet Propulsion Laboratory (**JPL**), managed by the California Institute of Technology for NASA, stands at the forefront of Earth science research, employing a sophisticated suite of spaceborne and airborne instruments to monitor and understand our dynamic planet. This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of **JPL**'s core Earth science research programs, detailing the experimental protocols of key missions and presenting quantitative data in a structured format for comparative analysis.

Core Research Areas

JPL's Earth science endeavors are broadly categorized into four thematic areas: the cryosphere, the global water and energy cycle, atmospheric composition and dynamics, and Earth's surface and interior. Research within these areas is synergistic, with data from multiple missions often integrated to provide a holistic understanding of Earth as a system.

Key Earth Science Missions and Instrumentation

JPL manages a diverse portfolio of Earth-observing missions, each equipped with specialized instrumentation to measure key geophysical parameters. The following tables summarize the quantitative specifications of instruments for several key missions.

Mission	Instrument	Measurement Principle	Key Parameter(s) Measured	Spatial Resolution	Temporal Resolution	Data Products
OCO-2	Three-channel imaging grating spectrometer	Measures reflected sunlight in the O2 A-band and two CO ₂ bands to determine column-averaged dry-air mole fraction of CO ₂ (XCO ₂).	XCO ₂	1.29 km x 2.25 km	16-day repeat cycle	Level 1B: Calibrated radiances; Level 2: Georeferenced XCO ₂ retrievals
SMAP	L-band radar and radiometer	Active and passive microwave remote sensing to measure soil moisture and freeze/thaw state.	Radiometer Soil moisture, freeze/thaw state	Radar (inactive): 1-3 km; Combined product: 9 km	2-3 days	Level 1: Calibrated instrument data; Level 2: Soil moisture retrievals; Level 3: Daily composites ; Level 4: Model-derived root zone soil moisture

NISAR	L-band and S-band Synthetic Aperture Radar (SAR)	Dual-frequency radar	Surface deformation	3-10 meters	12-day repeat cycle	Level 1: Raw and calibrated SAR data;
		try to measure surface deformation	n, ice velocity, biomass, soil			Level 2: Geocoded products (interferograms, polarimetric data)
		n and changes in land cover.	moisture			
SWOT	Ka-band Radar Interferometer (KaRIn)	Radar interferometer	Water surface elevation, slope, width of rivers, lakes, and oceans	2 km (ocean), 50-100 m (rivers)	21-day repeat cycle	River and lake vector products, ocean surface topography grids
		try to measure water surface elevation.				
GRACE-FO	Microwave Ranging Instrument, Laser Ranging Interferometer	Measures changes in the distance between two twin satellites to map variations in Earth's gravity field.	Time-variable gravity field, mass changes (water, ice)	~300 km	Monthly	Level 1B: Inter-satellite range and acceleration data;
						Level 2: Gravity field models;
						Level 3: Gridded mass concentration blocks (mascons)

						Level 1: Radiances; Level 2: Land surface temperature e and emissivity; Level 3: Evapotranspiration; Level 4: Evaporative stress index
ECOSTRESS	Multispectral thermal infrared radiometer	Measures the temperature of plants and the surface.	Land surface temperature, evapotranspiration	70 m	Variable (due to ISS orbit)	
AIRS	Hyperspectral infrared sounder	Measures infrared energy emitted from the Earth's surface and atmosphere	Atmospheric c temperature e and water vapor profiles, trace gases (O3, CO, CH4)	13.5 km at nadir	Daily global coverage	Level 1B: Calibrated radiances; Level 2: Retrieved geophysical profiles
MAIA	Spectropolarimetric camera	Measures the radiance and polarization of sunlight scattered by atmospheric aerosols.	Particulate matter (PM) size, composition, and quantity	1 km	~3-4 times per week over primary target areas	Level 1: Calibrated radiances and polarimetry; Level 2: Aerosol and PM properties

Experimental Protocols and Methodologies

The acquisition and processing of data from **JPL**'s Earth science missions follow rigorous and well-defined protocols to ensure data quality and scientific validity. These protocols, from instrument calibration to the generation of high-level data products, are crucial for the interpretation of scientific results.

Orbiting Carbon Observatory 2 (OCO-2): XCO₂ Retrieval

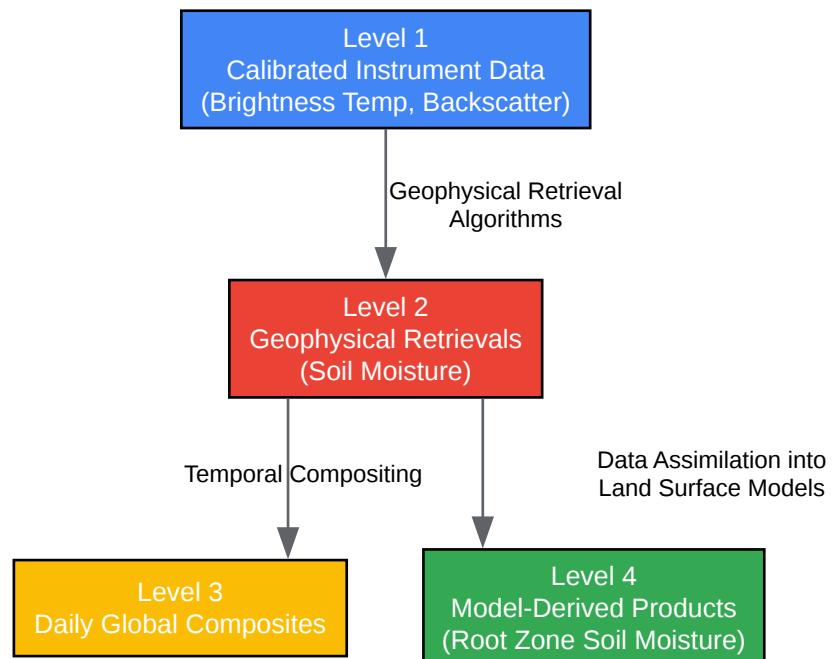
The experimental protocol for retrieving the column-averaged dry-air mole fraction of carbon dioxide (XCO₂) from OCO-2 observations involves a multi-step process that begins with the measurement of reflected sunlight and culminates in the generation of calibrated XCO₂ data products.

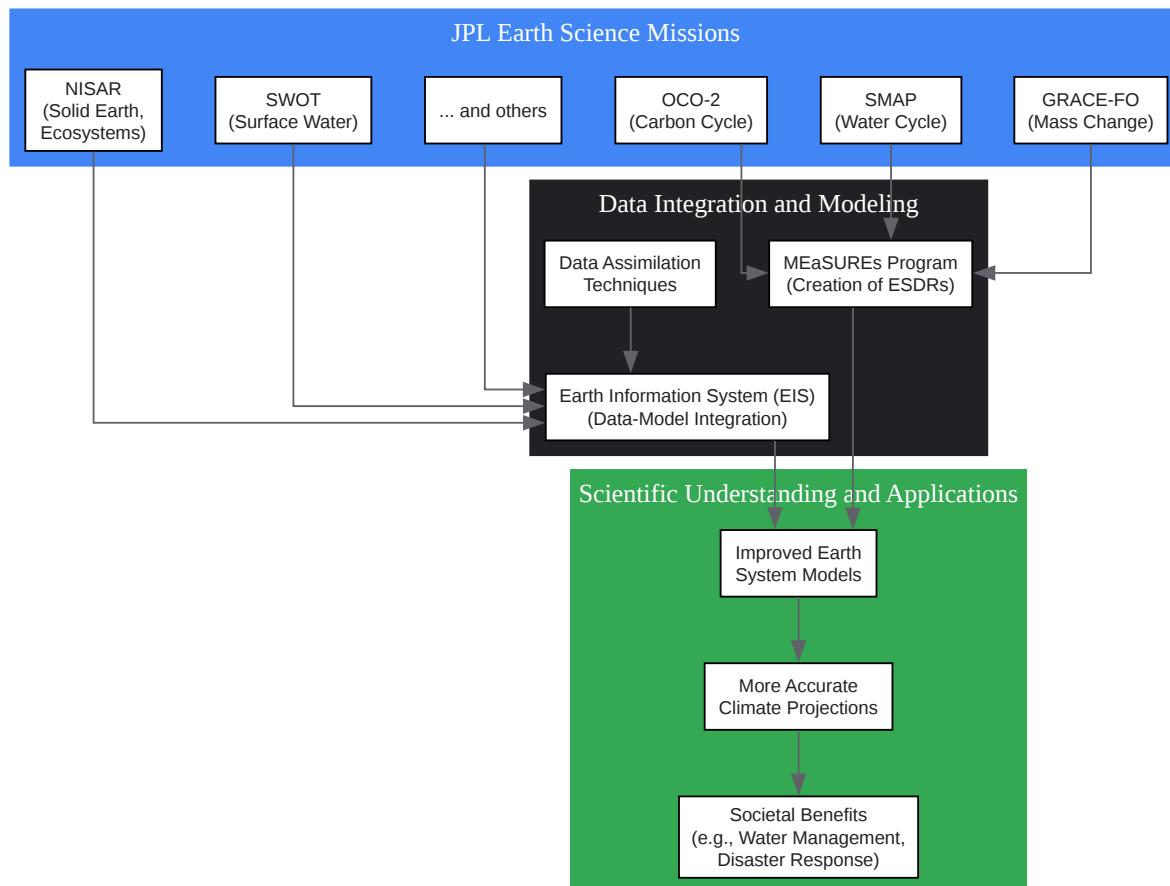
- **Data Acquisition:** The OCO-2 instrument's three-channel imaging grating spectrometer measures the intensity of sunlight reflected from the Earth's surface and atmosphere in the Oxygen A-band (around 0.765 μm) and two carbon dioxide bands (a weak absorption band around 1.61 μm and a strong absorption band around 2.06 μm).^{[1][2][3]} These measurements are taken in a push-broom fashion across a narrow swath.^[2]
- **Spectral Calibration:** The raw data from the spectrometer is spectrally calibrated to precisely determine the wavelength of the measured light. This is crucial for identifying the absorption features of O₂ and CO₂.
- **Radiometric Calibration:** The data is then radiometrically calibrated to convert the instrument's digital numbers into physical units of radiance.^[4] This step involves using on-board calibration sources and vicarious calibration techniques.^[4]
- **Geolocation:** The precise geographic location of each measurement is determined through geometric calibration, which uses information about the spacecraft's orbit and attitude.^[4]
- **Cloud Screening:** A critical step is the identification and filtering of data contaminated by clouds, as clouds significantly alter the light path and interfere with the accurate retrieval of XCO₂.
- **Full-Physics Retrieval Algorithm:** The cloud-screened, calibrated radiances are then processed using a "full-physics" retrieval algorithm. This algorithm models the transfer of

solar radiation through the atmosphere and compares the modeled radiances to the observed radiances. By iteratively adjusting the atmospheric parameters in the model, including the CO₂ profile, the algorithm finds the best fit to the observations.

- XCO₂ Calculation: The retrieved CO₂ profile is then used to calculate the column-averaged dry-air mole fraction of CO₂ (XCO₂). The simultaneous measurement of the O₂ A-band is used to determine the total column of dry air, which is necessary to calculate the mole fraction.[3]
- Bias Correction and Validation: The retrieved XCO₂ values are compared with ground-based measurements from the Total Carbon Column Observing Network (TCCON) to identify and correct for any systematic biases.[3]

[Click to download full resolution via product page](#)


Caption: OCO-2 XCO₂ Retrieval Workflow.


Soil Moisture Active Passive (SMAP): Data Product Generation

The Soil Moisture Active Passive (SMAP) mission utilizes both an L-band radar (now inactive) and an L-band radiometer to provide global measurements of soil moisture and freeze/thaw state. The data processing for SMAP is structured in a hierarchical manner, progressing from raw instrument data to sophisticated, model-derived products.

- Level 1 Data Products: These are the most fundamental data products, containing calibrated and geolocated instrument measurements.
 - L1B_TB: Calibrated brightness temperatures from the radiometer.

- L1C_S0_HiRes: High-resolution radar backscatter cross-sections.
- Level 2 Data Products: These products contain geophysical retrievals of soil moisture derived from the Level 1 data.
 - L2_SM_P: Soil moisture derived from the passive radiometer data at a 36 km resolution.
 - L2_SM_A: Soil moisture derived from the active radar data at a 3 km resolution (based on early mission data).
 - L2_SM_AP: A combined active-passive soil moisture product at a 9 km resolution.
- Level 3 Data Products: These are daily global composites of the Level 2 data, providing a consistent daily snapshot of global soil moisture and freeze/thaw conditions.
 - L3_SM_P: Daily global composite of the L2_SM_P product.
 - L3_FT_A: Daily freeze/thaw state derived from radar data.
- Level 4 Data Products: These are model-derived, value-added products that provide estimates of root zone soil moisture and carbon net ecosystem exchange. These products are generated by assimilating SMAP observations into land surface models.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JPL Science: Water & Ecosystems [science.jpl.nasa.gov]
- 2. GRACE-FO Mission Documentation | PO.DAAC / JPL / NASA [podaac.jpl.nasa.gov]
- 3. Ecosystem Spaceborne Thermal Radiometer Experiment on Space Station | NASA Earthdata [earthdata.nasa.gov]
- 4. AIRS | AIRS Project Instrument Suite – AIRS [airs.jpl.nasa.gov]
- To cite this document: BenchChem. [A Technical Guide to JPL's Earth Science Research Programs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372427#overview-of-jpl-s-earth-science-research-programs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com